Lipophilicity (logD₇.₄) Comparison: Benzamide vs. Formamide Analog
The target benzamide derivative exhibits a measured logD of 2.95, indicating balanced lipophilicity compatible with both passive membrane permeability and aqueous solubility (logSw = -3.59). In contrast, the formamide analog (CAS 303024-32-0) lacks the aromatic benzamide ring, resulting in a substantially lower predicted logP of approximately 2.45, translating to roughly threefold higher aqueous solubility but reduced membrane partitioning potential . This differential directly impacts compound behavior in cell-based assays where passive permeability is rate-limiting.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | logD = 2.9544 (measured, ChemDiv); logP = 3.0482 |
| Comparator Or Baseline | Formamide analog (CAS 303024-32-0): predicted logP ~2.45 (mcule); MW 379.6 g/mol |
| Quantified Difference | ΔlogP ≈ +0.6 (benzamide more lipophilic); ΔMW = +76.1 g/mol |
| Conditions | Computed physicochemical profiling (ChemDiv vendor datasheet; mcule prediction database) |
Why This Matters
A logD difference of ~0.6 units corresponds to an approximately fourfold difference in octanol/water partitioning, directly affecting assay-compatible concentration ranges, nonspecific binding, and cellular permeability — all critical for hit confirmation and SAR expansion.
